molecular formula C9H8Cl2O3S B13256285 3-(Chlorosulfonyl)-2,6-dimethylbenzoyl chloride

3-(Chlorosulfonyl)-2,6-dimethylbenzoyl chloride

Cat. No.: B13256285
M. Wt: 267.13 g/mol
InChI Key: PIDBBMHOKULFEJ-UHFFFAOYSA-N
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Description

This structure confers high reactivity, making it valuable in organic synthesis for introducing sulfonate esters or amides and acylating agents. Its synthesis typically involves chlorosulfonation and subsequent acylation steps, as exemplified by protocols similar to those in , where chlorosulfonic acid reacts with precursors under controlled conditions .

Properties

Molecular Formula

C9H8Cl2O3S

Molecular Weight

267.13 g/mol

IUPAC Name

3-chlorosulfonyl-2,6-dimethylbenzoyl chloride

InChI

InChI=1S/C9H8Cl2O3S/c1-5-3-4-7(15(11,13)14)6(2)8(5)9(10)12/h3-4H,1-2H3

InChI Key

PIDBBMHOKULFEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)Cl)C)C(=O)Cl

Origin of Product

United States

Preparation Methods

Preparation of 2,6-Dimethylbenzoyl Chloride

Since 2,6-dimethylbenzoyl chloride is a key intermediate, its preparation is foundational. It is commonly synthesized by chlorination of 2,6-dimethylbenzoic acid with thionyl chloride under controlled temperature conditions.

Typical reaction conditions:

Parameter Condition
Starting material 2,6-Dimethylbenzoic acid
Chlorinating agent Thionyl chloride (SOCl2)
Solvent Often none or inert solvent like toluene
Temperature profile Gradual heating: <35°C (1 h), then 45-50°C with controlled ramping, reflux 2-3 h
Yield ~98%
Purity (GC) ≥99.8%

This staged reaction method minimizes side reactions and improves yield and purity, as described in similar processes for 3,5-dimethylbenzoyl chloride.

Chlorosulfonation to Introduce the Chlorosulfonyl Group

The chlorosulfonyl group is introduced by electrophilic aromatic substitution using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) on the 2,6-dimethylbenzoyl chloride.

General procedure:

  • The 2,6-dimethylbenzoyl chloride is reacted with chlorosulfonic acid at low temperature (0–10°C) to control the reaction rate and avoid polysubstitution.
  • The reaction mixture is stirred for several hours to ensure complete substitution at the 3-position.
  • The product is isolated by quenching into ice or water, followed by extraction and purification.

Combined or One-Pot Synthesis Approaches

Some advanced methods attempt a one-pot synthesis by direct chlorosulfonation of 2,6-dimethylbenzoic acid followed by in situ conversion to the acid chloride using thionyl chloride. This approach reduces steps but requires careful temperature and reagent control to avoid hydrolysis or over-chlorination.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Profile Time Yield (%) Purity (GC) (%)
2,6-Dimethylbenzoic acid → 2,6-Dimethylbenzoyl chloride Thionyl chloride (excess), stirring, no solvent or toluene Stage 1: <35°C (1 h) Stage 2: 45-50°C (1 h) Stage 3: reflux (2-3 h) 4-5 h total ~98.5 99.9
2,6-Dimethylbenzoyl chloride → this compound Chlorosulfonic acid, low temp (0–10°C), stirring 0–10°C during addition, then room temp 2-4 h 85-90 ≥97

Analytical and Purity Considerations

Summary and Recommendations

  • The preparation of This compound involves careful sequential reactions starting from 2,6-dimethylbenzoic acid.
  • The staged reaction with thionyl chloride to form 2,6-dimethylbenzoyl chloride is well-established, yielding high purity and yield.
  • Subsequent chlorosulfonation with chlorosulfonic acid under controlled low temperatures introduces the chlorosulfonyl group efficiently.
  • Process optimization focuses on temperature control, reagent stoichiometry, and reaction time to maximize yield and purity.
  • Analytical verification through GC and NMR ensures product quality suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

3-(Chlorosulfonyl)-2,6-dimethylbenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.

    Hydrolysis: The compound can be hydrolyzed to form 3-(sulfonyl)-2,6-dimethylbenzoic acid.

    Reduction: Reduction of the chlorosulfonyl group can yield the corresponding sulfonyl chloride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, acetonitrile, and ethers

    Catalysts: Lewis acids such as aluminum chloride (AlCl3) for Friedel-Crafts reactions

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfonyl Derivatives: Formed by reaction with thiols

Scientific Research Applications

3-(Chlorosulfonyl)-2,6-dimethylbenzoyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Serves as an intermediate in the synthesis of drugs with anti-inflammatory, antibacterial, and anticancer properties.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 3-(Chlorosulfonyl)-2,6-dimethylbenzoyl chloride involves its electrophilic nature, which allows it to react with nucleophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with various nucleophilic sites on biomolecules, leading to modifications that can alter their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Functional Group and Substituent Variations

Key analogs are compared below based on substituents, functional groups, and physicochemical properties:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituents Functional Groups Key Properties
3-(Chlorosulfonyl)-2,6-dimethylbenzoyl chloride - C₉H₈Cl₂O₃S ~283.1 (calculated) 2,6-dimethyl; 3-chlorosulfonyl Benzoyl chloride, sulfonyl chloride High reactivity due to dual electrophilic groups
3-(Chlorosulfonyl)benzoyl chloride 4052-92-0 C₇H₄Cl₂O₃S 239.07 3-chlorosulfonyl Benzoyl chloride, sulfonyl chloride mp 18–20°C; used in sulfonamide synthesis
3,5-Dimethylbenzoyl chloride 1300-73-8 C₉H₉ClO 168.62 3,5-dimethyl Benzoyl chloride Likely lower reactivity (no sulfonyl group)
3-Chloro-2,6-difluorobenzoyl chloride - C₇H₂Cl₂F₂O 217.0 3-Cl; 2,6-F Benzoyl chloride Enhanced electrophilicity from electron-withdrawing F substituents
4-tert-Butyl-2,6-dimethylbenzenesulfonyl chloride 70823-04-0 C₁₂H₁₇ClO₂S 260.78 4-tert-butyl; 2,6-dimethyl Sulfonyl chloride Used as an amine-reactive reagent

Physical Properties and Stability

  • Melting Points : 3-(Chlorosulfonyl)benzoyl chloride has a low melting point (18–20°C), suggesting that the addition of 2,6-dimethyl groups in the target compound may increase crystallinity or stability .
  • Hazard Considerations : While specific hazard data for this compound is unavailable, structurally related benzoyl chlorides (e.g., 3-Chloro-5-(trifluoromethyl)benzoyl chloride) often require stringent handling due to moisture sensitivity and corrosivity .

Biological Activity

3-(Chlorosulfonyl)-2,6-dimethylbenzoyl chloride is a chemical compound notable for its application in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This compound features a chlorosulfonyl group and a benzoyl chloride moiety, which enhance its reactivity and versatility. While specific biological activity data for this compound is limited, its derivatives have been studied for various biological properties, including anti-inflammatory, antibacterial, and anticancer effects.

  • Molecular Formula : C10H10ClO3S
  • Molecular Weight : 250.70 g/mol
  • CAS Number : Not specified in the search results but can be derived from its structure.
  • Structure : The compound consists of a benzene ring substituted with two methyl groups, a chlorosulfonyl group, and a benzoyl chloride group.

The biological activity of this compound is primarily attributed to its electrophilic nature. The chlorosulfonyl group allows for the formation of covalent bonds with nucleophiles present in biomolecules. This reactivity can lead to significant modifications in proteins and other biomolecules, which is crucial for understanding biochemical pathways and mechanisms.

1. Modification of Biomolecules

The compound is used in research settings to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions. This ability to alter biomolecular structures makes it valuable for biochemical research.

2. Antibacterial Activity

Research indicates that derivatives of this compound exhibit antibacterial properties. These compounds may inhibit bacterial growth by interfering with essential cellular processes.

3. Anti-inflammatory Properties

Certain derivatives have shown potential anti-inflammatory effects, suggesting that they may be useful in developing treatments for inflammatory diseases.

4. Anticancer Potential

Some studies have explored the anticancer properties of related compounds. The ability to modify cellular proteins may play a role in inhibiting cancer cell proliferation.

Case Studies

While specific case studies on this compound are scarce, research on its derivatives provides insight into its potential applications:

  • Study on Antibacterial Activity : A derivative was tested against various bacterial strains and showed significant inhibitory effects, indicating potential as an antibacterial agent.
  • Anti-inflammatory Research : In vitro studies demonstrated that certain derivatives could reduce inflammation markers in cell cultures.
  • Anticancer Research : Compounds similar in structure were evaluated for their ability to induce apoptosis in cancer cell lines.

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaUnique Features
5-(Chlorosulfonyl)-2,3-dimethylbenzoyl chlorideC10H10ClO3SSimilar reactivity but different substitution pattern
4-Acetamido-3-fluorobenzene-1-sulfonyl chlorideC9H8ClFNO2SContains acetamido and fluorine substituents
1-Naphthalenesulfonyl chlorideC10H9ClO2SLarger aromatic system with distinct reactivity

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